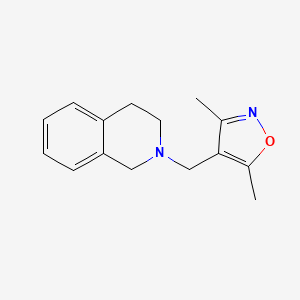

4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3,5-dimethylisoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3,5-dimethylisoxazole is a useful research compound. Its molecular formula is C15H18N2O and its molecular weight is 242.322. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

The synthesis of related compounds involves innovative techniques. For instance, the protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be synthesized through convergent routes from dimethyl-5-(2-formylphenyl)-2-methyl-4,5-dihydrooxazole-4,4-dicarboxylate via cleavage of the oxazolyl moiety. This process utilizes 1,3-dipolar cycloaddition aided by microwave technology (Lerestif et al., 1999).

Anticancer Activities

Novel derivatives have been synthesized and evaluated for their anticancer activities. For example, certain oxazole derivatives showed significant inhibitory activities against human cancer cell lines, highlighting the potential therapeutic applications of compounds in this category (Liu et al., 2009).

Chemical Transformations

N-methylated 5-alkenyloxazolium salt transformations into hydroindole and hydroisoquinoline compounds demonstrate the chemical versatility and potential for generating novel molecules from the base structure of similar compounds (Wenkert et al., 2001).

BRD4 Inhibition for Cancer Therapy

The design and synthesis of 3,5-dimethylisoxazole derivatives as potent BRD4 inhibitors demonstrate a strategic approach to developing anticancer agents. Compound 11h, for example, exhibited robust potency for BRD4 inhibition and demonstrated potential as a lead compound for further investigations in cancer therapy (Li et al., 2018).

Novel Synthetic Pathways

Research into the synthesis of functionalized 1-methyleneisoquinolines, including a metal-free three-step synthesis from readily available substrates, showcases the ongoing development of new synthetic pathways. This research facilitates the creation of a wide range of novel compounds for further biological and chemical studies (Opsomer et al., 2020).

Mechanism of Action

Target of Action

The primary target of the compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3,5-dimethylisoxazole is the aldo-keto reductase AKR1C3 . This enzyme plays a crucial role in both breast and prostate cancer .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The inhibition of AKR1C3 by the compound affects the metabolism of a known dinitrobenzamide substrate . This suggests that the compound may interfere with the biochemical pathways involving this substrate.

Pharmacokinetics

The compound shows good cellular potency, as measured by the inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the inhibition of AKR1C3 metabolism of a known substrate . This inhibition could potentially lead to the suppression of the growth of cancer cells, given the role of AKR1C3 in breast and prostate cancer .

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3,5-dimethyl-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-11-15(12(2)18-16-11)10-17-8-7-13-5-3-4-6-14(13)9-17/h3-6H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJDOXCZPHCMNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCC3=CC=CC=C3C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hexyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2362077.png)

![3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2362081.png)

![2-(2-{2-[3,5-Di(tert-butyl)-4-hydroxybenzyl]diazenyl}-2-oxoethyl)-1-isoindolinone](/img/structure/B2362090.png)

![methyl 1-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2362091.png)

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2362092.png)

![1-{[(Propan-2-yl)carbamoyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B2362094.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362095.png)